molecular formula C8H5BrFNO B13598625 5-Bromo-3-fluoro-2-hydroxyphenylacetonitrile

5-Bromo-3-fluoro-2-hydroxyphenylacetonitrile

Cat. No.: B13598625
M. Wt: 230.03 g/mol
InChI Key: CHRWFCLTLJDEGU-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-hydroxyphenylacetonitrile is an organic compound with the molecular formula C8H5BrFNO and a molecular weight of 230.04 g/mol . This compound is characterized by the presence of bromine, fluorine, and a hydroxyl group attached to a phenyl ring, along with an acetonitrile group. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-2-hydroxyphenylacetonitrile typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 5-bromo-2-cyano-3-fluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts such as TBAF (tetra-n-butylammonium fluoride) and acids like H2SO4 to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-2-hydroxyphenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phenylacetonitriles.

    Oxidation Products: Corresponding ketones or aldehydes.

    Reduction Products: Amines or alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

5-Bromo-3-fluoro-2-hydroxyphenylacetonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-hydroxyphenylacetonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various targets, making it useful in medicinal chemistry and biochemical studies .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H5BrFNO

Molecular Weight

230.03 g/mol

IUPAC Name

2-(5-bromo-3-fluoro-2-hydroxyphenyl)acetonitrile

InChI

InChI=1S/C8H5BrFNO/c9-6-3-5(1-2-11)8(12)7(10)4-6/h3-4,12H,1H2

InChI Key

CHRWFCLTLJDEGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC#N)O)F)Br

Origin of Product

United States

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